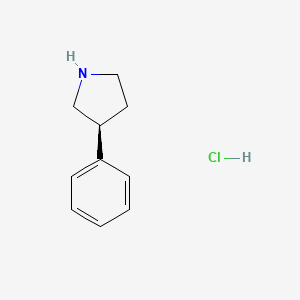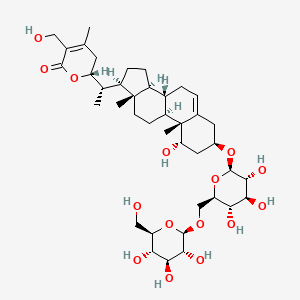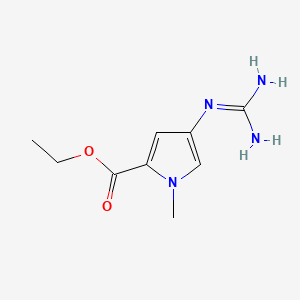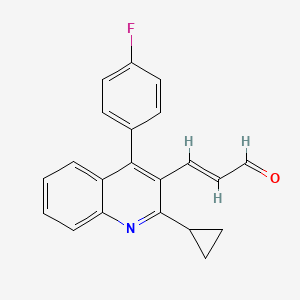![molecular formula C25H27N3O6 B569305 10-Hydroxy-9-[(dimethylamino)methyl]-5-ethoxy-(20S,5RS)-camptothecin CAS No. 504413-76-7](/img/no-structure.png)
10-Hydroxy-9-[(dimethylamino)methyl]-5-ethoxy-(20S,5RS)-camptothecin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“10-Hydroxy-9-[(dimethylamino)methyl]-5-ethoxy-(20S,5RS)-camptothecin” is a biochemical compound with the CAS Registry number 504413-76-7 . It’s used for proteomics research .
Physical And Chemical Properties Analysis
While the molecular formula and weight are known , detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources .Scientific Research Applications
Topoisomerase I Inhibition and Antitumor Activity
10-Hydroxy-9-[(dimethylamino)methyl]-5-ethoxy-(20S,5RS)-camptothecin, also known as SK&F 104864, is primarily researched for its ability to inhibit topoisomerase I, which is a key enzyme in DNA replication and transcription. This inhibition has demonstrated potent cytotoxicity and antitumor activity, making it a candidate for anticancer drug development. The compound's water solubility and ease of synthesis from natural camptothecin enhance its potential as a therapeutic agent (Kingsbury et al., 1991).
Endophytic Fungal Production
Endophytic fungi strains from Apodytes dimidiata have been found to produce 10-hydroxycamptothecin, indicating a potential for biotechnological production of this compound. This discovery could be crucial for developing more sustainable and cost-effective methods of producing this and related compounds (Shweta et al., 2010).
Pharmacology and Drug Delivery
Research has focused on the pharmacology of camptothecin analogues, including 10-Hydroxy-9-[(dimethylamino)methyl]-5-ethoxy-(20S,5RS)-camptothecin, exploring their role in the chemotherapeutic management of various neoplasms. Studies on drug delivery methods, such as micelles or hydrogels, aim to improve the solubility, stability, and bioavailability of these compounds (García-Carbonero & Supko, 2002).
Synthesis and Biological Evaluation
There is significant interest in the synthesis and biological evaluation of various camptothecin derivatives, including the subject compound. This research extends to the development of novel synthetic methods and the assessment of their biological activities, particularly in cancer treatment (Zhao et al., 2018).
Potential for Radiosynthesis
The development of carbon-11-labeled camptothecin derivatives, including 10-Hydroxy-9-[(dimethylamino)methyl]-5-ethoxy-(20S,5RS)-camptothecin, for positron emission tomography (PET) imaging is a novel area of research. This could enable non-invasive imaging of topoisomerase I in cancers, enhancing our understanding of the drug's mechanism of action and its efficacy in different tumor types (Gao et al., 2005).
properties
CAS RN |
504413-76-7 |
|---|---|
Molecular Formula |
C25H27N3O6 |
Molecular Weight |
465.506 |
InChI |
InChI=1S/C25H27N3O6/c1-5-25(32)17-10-19-21-14(9-13-15(11-27(3)4)20(29)8-7-18(13)26-21)23(33-6-2)28(19)22(30)16(17)12-34-24(25)31/h7-10,23,29,32H,5-6,11-12H2,1-4H3/t23?,25-/m0/s1 |
InChI Key |
KQWVOLZADNLIFA-YNMFNDETSA-N |
SMILES |
CCC1(C2=C(COC1=O)C(=O)N3C(C4=C(C3=C2)N=C5C=CC(=C(C5=C4)CN(C)C)O)OCC)O |
synonyms |
(4S)-10-[(Dimethylamino)methyl]-12-ethoxy-4-ethyl-4,9-dihydroxy-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(Trifluoromethyl)phenyl]prop-2-enal](/img/structure/B569224.png)




![2-(2,6-difluorophenyl)-N-[4-[(4-fluorophenyl)methoxy]pyridin-2-yl]acetamide](/img/structure/B569243.png)
